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Introduction
Fascaplysin, a potent marine-derived alkaloid, has garnered significant attention within the

scientific community for its broad spectrum of biological activities.[1][2][3] First isolated in 1988

from the sponge Fascaplysinopsis bergquist sp., this red pigment exhibits promising

anticancer, antimicrobial, and anti-inflammatory properties.[4] Its unique pentacyclic structure is

central to its mechanism of action, which includes the inhibition of key cellular enzymes and

interaction with DNA. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and key biological interactions of fascaplysin, with a

focus on its role as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor and its influence on the

PI3K/Akt/mTOR signaling pathway.

Chemical Structure and Physicochemical Properties
Fascaplysin is a cationic molecule with a rigid, planar pentacyclic ring system based on a 12H-

pyrido[1,2-a:3,4-b']diindole framework.[1][5] Its chemical identity is well-characterized, and its

physicochemical properties are crucial for understanding its ADME (Absorption, Distribution,

Metabolism, and Excretion) profile and for the design of future derivatives.

Chemical Structure

The chemical structure of fascaplysin is presented below:
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Caption: Chemical structure of the fascaplysin cation.

Physicochemical Data

A summary of the key physicochemical properties of fascaplysin is provided in the table below.

It is important to note that while some experimental data is available, many properties are

computationally predicted.

Property Value Source

IUPAC Name

3-aza-13-

azoniapentacyclo[11.7.0.02,10

.04,9.014,19]icosa-

1(13),2(10),4,6,8,11,14,16,18-

nonaen-20-one

PubChem[6]

Molecular Formula C18H11N2O+ PubChem[6]

Molecular Weight (cation) 271.3 g/mol PubChem[6]

Molecular Weight (chloride

salt)
306.75 g/mol Santa Cruz Biotechnology[7]

CAS Number 114719-57-2 Santa Cruz Biotechnology[7]

Appearance Red pigment Wikipedia[1]

Melting Point

Not available for fascaplysin.

An intermediate in a synthetic

route has a reported melting

point of 175–177 °C.

PubMed Central[8]

Solubility Soluble in DMSO and water. AG Scientific

XLogP3 (Computed) 2.9 PubChem[6]

pKa (Predicted) Acidic: 12.8, Basic: -2.9 ChemAxon

Key Biological Activities and Signaling Pathways
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Fascaplysin's potent biological effects stem from its ability to interact with multiple intracellular

targets. Its planar structure allows it to intercalate into DNA, contributing to its cytotoxicity.[9]

However, its more specific interactions with key signaling proteins are of greater interest for

targeted drug development.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition
Fascaplysin is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key

regulator of the cell cycle.[3][10] CDK4, in complex with cyclin D, phosphorylates the

retinoblastoma protein (pRb), leading to the release of E2F transcription factors and

progression from the G1 to the S phase of the cell cycle. By inhibiting CDK4, fascaplysin
induces a G1 cell cycle arrest, preventing cancer cell proliferation.[10]

Fascaplysin

CDK4/Cyclin D Complex

 inhibits

pRb

 phosphorylates

E2F

 sequesters

p-pRb (Inactive)

 releases

G1/S Phase
Transition

 promotes

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b045494?utm_src=pdf-body
https://www.mdpi.com/1660-3397/21/4/226
https://www.benchchem.com/product/b045494?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22512549/
https://pubmed.ncbi.nlm.nih.gov/10973815/
https://www.benchchem.com/product/b045494?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10973815/
https://www.benchchem.com/product/b045494?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Fascaplysin inhibits the CDK4/Cyclin D complex, preventing pRb phosphorylation

and blocking the G1/S cell cycle transition.

Modulation of the PI3K/Akt/mTOR Pathway
Fascaplysin has also been shown to induce apoptosis and autophagy in cancer cells by

inhibiting the PI3K/Akt/mTOR signaling cascade.[9][11] This pathway is a critical regulator of

cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Fascaplysin's inhibitory effect on this pathway further contributes to its anticancer properties.
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Caption: Fascaplysin inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell

proliferation and increased apoptosis.
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Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of fascaplysin's

biological activity. Below are generalized methodologies for key experiments cited in the

literature.

CDK4 Kinase Inhibition Assay
This assay is used to determine the in vitro potency of fascaplysin as a CDK4 inhibitor.

Methodology:

Reagents and Materials: Recombinant human CDK4/Cyclin D1 enzyme, pRb protein

substrate, [γ-32P]ATP, kinase assay buffer, fascaplysin stock solution, phosphocellulose

paper, scintillation counter.

Procedure:

Prepare a reaction mixture containing the kinase buffer, pRb substrate, and varying

concentrations of fascaplysin.

Initiate the kinase reaction by adding the CDK4/Cyclin D1 enzyme and [γ-32P]ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding a solution like phosphoric acid.

Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove

unincorporated [γ-32P]ATP.

Quantify the incorporation of 32P into the pRb substrate using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each fascaplysin concentration

relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage

of inhibition against the logarithm of the fascaplysin concentration.
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Caption: A generalized workflow for a CDK4 kinase inhibition assay.
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Western Blot Analysis of PI3K/Akt/mTOR Pathway
Proteins
This technique is used to assess the effect of fascaplysin on the phosphorylation status and

expression levels of key proteins in the PI3K/Akt/mTOR pathway in cultured cells.

Methodology:

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HL-60) and treat with

varying concentrations of fascaplysin for a specified time.

Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase

inhibitors to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for the phosphorylated and total

forms of PI3K, Akt, and mTOR.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and imaging system.
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Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated

proteins to the total protein levels to determine the effect of fascaplysin.

Conclusion
Fascaplysin remains a molecule of significant interest in the field of drug discovery due to its

potent and diverse biological activities. Its well-defined chemical structure and its ability to

specifically inhibit key cellular pathways like the CDK4/Cyclin D and PI3K/Akt/mTOR pathways

make it a valuable lead compound for the development of novel anticancer therapeutics.

Further research, including detailed structure-activity relationship studies and preclinical in vivo

evaluation, is warranted to fully explore the therapeutic potential of fascaplysin and its

analogs. The experimental protocols and pathway diagrams provided in this guide serve as a

foundational resource for researchers dedicated to advancing our understanding of this

remarkable marine natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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